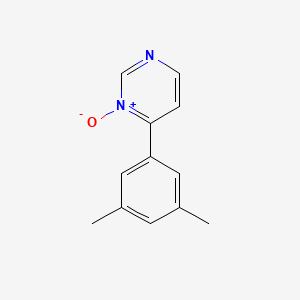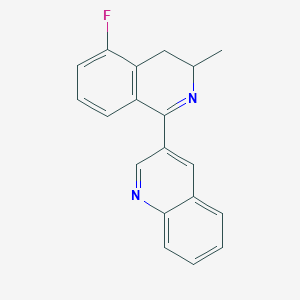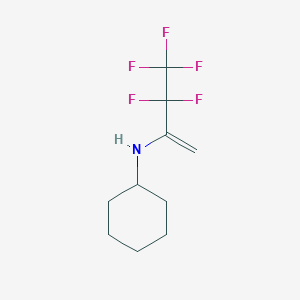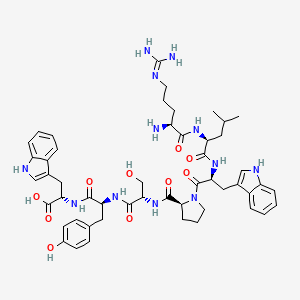
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,6-Trimethyl-4,6-dihydroacephenanthrylene: is a chemical compound with the molecular formula C16H12 It is a derivative of acephenanthrylene, characterized by the presence of three methyl groups and a partially hydrogenated structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene typically involves the hydrogenation of acephenanthrylene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to achieve the desired level of hydrogenation.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene is used as a precursor for the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules. Its structural features make it a suitable candidate for investigating the binding affinities and mechanisms of action of various enzymes and receptors.
Medicine: In the field of medicine, this compound is being explored for its potential therapeutic properties. Research is ongoing to determine its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with specific molecular targets.
Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in the formulation of high-performance materials.
Mecanismo De Acción
The mechanism of action of 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets within these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation, depending on the specific biological context.
Comparación Con Compuestos Similares
Acephenanthrylene: The parent compound, which lacks the methyl groups and hydrogenation present in 5,6,6-Trimethyl-4,6-dihydroacephenanthrylene.
4,5-Dihydroacephenanthrylene: A partially hydrogenated derivative with different substitution patterns.
6,6-Dimethyl-4,6-dihydroacephenanthrylene: A similar compound with two methyl groups instead of three.
Uniqueness: this compound is unique due to its specific substitution pattern and degree of hydrogenation. These structural features confer distinct chemical and physical properties, making it a valuable compound for various applications. Its reactivity and stability are influenced by the presence of the methyl groups and the hydrogenated ring system, distinguishing it from other similar compounds.
Propiedades
Número CAS |
923057-77-6 |
|---|---|
Fórmula molecular |
C19H18 |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
5,6,6-trimethyl-4H-acephenanthrylene |
InChI |
InChI=1S/C19H18/c1-12-11-13-7-6-9-15-14-8-4-5-10-16(14)19(2,3)18(12)17(13)15/h4-10H,11H2,1-3H3 |
Clave InChI |
RUICILQKVRCSSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C3=C(C1)C=CC=C3C4=CC=CC=C4C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Phenylselanyl)-3-(trichloromethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B14191261.png)


![2-Methyl-5-[(trimethylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14191276.png)

![[1H-Indene-5,6-diylbis(oxy)]bis(triethylsilane)](/img/structure/B14191287.png)

![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![1-cyclohexyl-2-phenyl-1H-thieno[3,2-d]imidazole-5-carboxylic acid](/img/structure/B14191298.png)

![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)

